(E)-4-Methylbenzaldehyde oxime
Description
Contextualization within Aldoxime Chemistry
Aldoximes are a class of organic compounds characterized by the functional group R-CH=NOH, where 'R' is an organic substituent. They are typically formed through the condensation reaction of an aldehyde with hydroxylamine (B1172632). (E)-4-Methylbenzaldehyde oxime fits squarely within this class, with the 'R' group being a 4-methylphenyl (p-tolyl) group.
The chemistry of aldoximes is rich and varied. They can undergo a range of reactions, including:
Dehydration to nitriles: This is a common transformation for aldoximes.
Beckmann rearrangement: In the presence of an acid catalyst, oximes can rearrange to form amides.
Cycloaddition reactions: Aldoximes can be converted to nitrile oxides, which are versatile 1,3-dipoles that readily participate in [3+2] cycloaddition reactions to synthesize five-membered heterocyclic rings like isoxazoles and isoxazolines. tandfonline.com
Dimerization: In some conditions, the in situ generated nitrile oxides from aldoximes can dimerize to form furoxans. mdpi.com
This compound is frequently used as a model substrate in studies exploring new synthetic methodologies for these and other reactions. tandfonline.commdpi.com For instance, research has shown its use in mechanochemical reactions, where mechanical force, rather than bulk solvent, drives the chemical transformation. mdpi.commdpi.com In one study, ball-milling of this compound with sodium chloride and Oxone led to the formation of a hydroximoyl chloride, a precursor to other functional groups. mdpi.com
Stereochemical Considerations: The (E)-Configuration and its Significance
The carbon-nitrogen double bond in aldoximes gives rise to stereoisomerism, specifically geometric isomerism, resulting in (E) and (Z) isomers. In the case of this compound, the hydroxyl (-OH) group and the hydrogen atom attached to the carbon of the C=N bond are on opposite sides of the double bond axis. The alternative configuration, where they are on the same side, is referred to as the (Z)-isomer. ncats.io
The stereochemistry of an oxime can significantly influence its physical properties, reactivity, and biological activity. semanticscholar.org The (E)-isomer is often the more thermodynamically stable of the two, and many synthetic procedures are designed to selectively produce this form. The specific spatial arrangement of the atoms in the (E)-isomer can affect how the molecule interacts with other reagents and catalysts, thereby influencing reaction pathways and product distributions. For example, the stereochemistry of the starting oxime can be critical in stereoselective synthesis, where the goal is to produce a single stereoisomer of the product.
The characterization and differentiation of (E) and (Z) isomers are typically achieved using spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. semanticscholar.org The chemical shifts of the protons in the vicinity of the C=N double bond are often different for the two isomers, allowing for their unambiguous identification.
Data Tables
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (NE)-N-[(4-methylphenyl)methylidene]hydroxylamine nih.gov |
| CAS Number | 3235-02-7 chemscene.com |
| Molecular Formula | C₈H₉NO scbt.com |
| Molecular Weight | 135.16 g/mol nih.gov |
| SMILES | CC1=CC=C(\C=N\O)C=C1 ncats.io |
| InChI | InChI=1S/C8H9NO/c1-7-2-4-8(5-3-7)6-9-10/h2-6,10H,1H3/b9-6+ nih.gov |
Table 2: Selected Research Applications of this compound
| Research Area | Brief Description |
| Mechanochemistry | Used as a model substrate in solvent-free ball-milling reactions to synthesize hydroximoyl chlorides and furoxans. mdpi.commdpi.com |
| Cycloaddition Reactions | Serves as a precursor to a nitrile oxide for in situ [3+2] cycloaddition reactions with alkenes and alkynes to form isoxazolines and isoxazoles. tandfonline.com |
| Fungicidal Derivatives | Incorporated into more complex molecules, such as pyrazole-4-carboxylic oxime esters, which have been investigated for their antifungal properties. researchgate.net |
| Oxime Ester Synthesis | Utilized in the synthesis of oxime esters through multicomponent reactions mediated by visible light. rsc.org |
Structure
3D Structure
Properties
CAS No. |
3717-16-6 |
|---|---|
Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
(NZ)-N-[(4-methylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H9NO/c1-7-2-4-8(5-3-7)6-9-10/h2-6,10H,1H3/b9-6- |
InChI Key |
SRNDYVBEUZSFEZ-TWGQIWQCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N\O |
Canonical SMILES |
CC1=CC=C(C=C1)C=NO |
Origin of Product |
United States |
Synthetic Methodologies for E 4 Methylbenzaldehyde Oxime and Its Derivatives
Conventional Oximation Reactions
Conventional methods for synthesizing (E)-4-Methylbenzaldehyde oxime primarily involve the direct reaction of 4-Methylbenzaldehyde (B123495) with a hydroxylamine (B1172632) source, often with catalytic assistance to enhance reaction efficiency.
Condensation of 4-Methylbenzaldehyde with Hydroxylamine
The most fundamental and widely employed method for preparing this compound is the condensation reaction between 4-methylbenzaldehyde and hydroxylamine or its salt, hydroxylamine hydrochloride. xisdxjxsu.asiaorientjchem.org This reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and may be facilitated by a base to neutralize the hydrochloric acid liberated from the hydroxylamine salt. dergipark.org.tr The general mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the oxime.
The reaction conditions can be optimized to improve yields, which are often high. orientjchem.org For instance, refluxing 4-methylbenzaldehyde with hydroxylamine hydrochloride in an ethanol/water mixture in the presence of a base like sodium acetate (B1210297) is a common protocol. rsc.org Reaction progress is often monitored using techniques like thin-layer chromatography (TLC).
Table 1: Conventional Synthesis of this compound
| Reactants | Reagents/Solvents | Conditions | Yield | Reference |
|---|---|---|---|---|
| 4-Methylbenzaldehyde, Hydroxylamine Hydrochloride | Ethanol, Triethylamine (B128534) | Reflux for 2 hours | 96% | |
| 4-Methylbenzaldehyde, Hydroxylamine Hydrochloride | Ethanol, Sodium Carbonate, Water | Room Temperature | 99% | dergipark.org.tr |
| 4-Methylbenzaldehyde, Hydroxylamine Hydrochloride | Acetonitrile (B52724), Oxalic Acid | Reflux for 60 minutes | 94% | orientjchem.org |
| 4-Methylbenzaldehyde, Hydroxylamine Hydrochloride | Pyridine (B92270) | Reflux for 4 hours | - | biolmolchem.com |
Catalytic Approaches in Oxime Formation
To enhance the rate and efficiency of oximation, various catalysts can be employed. These catalysts can be acidic, basic, or metal-based, and they function by activating the aldehyde or the hydroxylamine, thereby facilitating the condensation reaction.
Acid catalysts, such as oxalic acid, have been shown to effectively promote the synthesis of oximes, leading to excellent product yields in relatively short reaction times. orientjchem.orgijprajournal.com For example, the reaction of 4-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of oxalic acid in acetonitrile under reflux conditions yields this compound in high yield. orientjchem.org Other acidic catalysts like Preyssler-type heteropolyacids have also been investigated, demonstrating good catalytic activity in the selective formation of the Z-isomer of oximes under solvent-free conditions. asianpubs.org
Basic catalysts are also commonly used. Pyridine, for instance, can act as both a solvent and a basic catalyst in the reaction between 4-methylbenzaldehyde and hydroxylamine hydrochloride. biolmolchem.com Other bases like sodium acetate and sodium carbonate are frequently used to neutralize the acid formed during the reaction and to promote the formation of the more nucleophilic free hydroxylamine.
Sustainable and Green Chemistry Synthetic Routes
In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. This includes the synthesis of this compound, with a focus on reducing solvent use, employing eco-friendly catalysts, and minimizing waste generation.
Solvent-Free and Mechanochemical Methods
Solvent-free synthesis represents a significant advancement in green chemistry. eurekaselect.com These reactions are often carried out by grinding the solid reactants together, a technique known as mechanochemistry. mdpi.comrsc.orgnih.gov This method has been successfully applied to the synthesis of various oximes, offering advantages such as high reaction efficiency, mild reaction conditions, and reduced environmental impact. mdpi.comresearchgate.net The mechanochemical synthesis of aldoximes from aldehydes and hydroxylamine hydrochloride with a base like sodium hydroxide (B78521) has been demonstrated to be a robust and facile route. rsc.org
Microwave irradiation is another energy-efficient technique that can be employed for solvent-free or reduced-solvent synthesis. semanticscholar.orggoogle.com The synthesis of benzaldehyde (B42025) oxime compounds, including derivatives of 4-methylbenzaldehyde, has been achieved with high yields and short reaction times using microwave-assisted synthesis. google.com
Utilization of Eco-friendly Catalysts and Oxidants
The development of green catalysts is a cornerstone of sustainable chemistry. For oxime synthesis, a variety of environmentally benign catalysts have been explored. These include:
Natural Acid Catalysts: Aqueous extracts from natural sources like Vitis lanata, Mangifera indica, and Citrus limetta fruit juice have been used as acid catalysts for oxime synthesis. ijprajournal.com
Solid Acid Catalysts: Reusable solid acid catalysts like silica-supported Preyssler catalyst and nano Fe3O4 have been employed for the efficient synthesis of oximes under solvent-free conditions. asianpubs.orgtandfonline.com
Eco-friendly Bases: Calcium oxide (CaO) has been used as a mild and efficient catalyst for the synthesis of oximes from various aldehydes and ketones. eurekaselect.comresearchgate.net
Benign Oxidants: Oxone (2KHSO₅·KHSO₄·K₂SO₄), a stable and non-toxic inorganic oxidant, has been used in conjunction with sodium chloride for the generation of nitrile oxides from aldoximes in mechanochemical reactions. mdpi.com
Table 2: Green Synthesis Approaches for Oximes
| Method | Catalyst/Reagent | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Mechanochemical Synthesis | Hydroxylamine, NaOH | Solvent-free, Grinding | Robust, Facile, Green | rsc.org |
| Microwave Irradiation | Hydroxylamine Hydrochloride | Water or Water-Ethanol | Rapid, High Yield, Green Solvent | semanticscholar.org |
| Natural Acid Catalysis | Vitis lanata extract | - | Environmentally Friendly | ijprajournal.com |
| Solid Acid Catalysis | Nano Fe3O4 | Solvent-free | Reusable, Efficient | tandfonline.com |
| Eco-friendly Base Catalysis | Calcium Oxide (CaO) | Mild Conditions | Efficient, Mild | researchgate.net |
Synthesis of Functionalized this compound Derivatives
This compound serves as a versatile precursor for the synthesis of a wide array of functionalized derivatives with potential applications in various fields, including medicinal chemistry and materials science. jcsp.org.pkniscpr.res.in
One common derivatization involves the O-alkylation or O-acylation of the oxime's hydroxyl group. For example, O-methyl oxime derivatives can be synthesized by reacting the aldehyde with methoxyamine hydrochloride, often catalyzed by eco-friendly promoters like cerium(III) chloride heptahydrate. royalsocietypublishing.orgnih.govresearchgate.net This method offers good to excellent yields under mild conditions. royalsocietypublishing.org
Oxime esters are another important class of derivatives. rsc.orgresearchgate.net These can be synthesized through various methods, including the reaction of the oxime with acyl chlorides or through multicomponent reactions. For instance, (E)-4-Methylbenzaldehyde O-butyryl oxime has been synthesized via a visible-light-mediated three-component reaction of 4-methylbenzaldehyde, aniline, and an N-hydroxyphthalimide ester. rsc.org Another approach involves the synthesis of pyrazole-4-carboxylic oxime esters, which have shown potential antifungal activity. researchgate.netresearchgate.net
Furthermore, this compound can undergo cycloaddition reactions. For example, it can be converted to the corresponding nitrile oxide, which can then participate in [3+2] cycloaddition reactions with suitable dipolarophiles to generate heterocyclic compounds like isoxazoles. biolmolchem.com The oxime can also be used in the synthesis of more complex structures, such as tricyclic imide derivatives bearing an isoxazoline (B3343090) ring. dergipark.org.tr
The functionalization of this compound is not limited to the oxime group itself. The aromatic ring can also be modified to introduce various substituents, leading to a diverse range of derivatives with tailored properties. For example, the synthesis of 4-bromo-3-methylbenzaldehyde (B1279091) oxime has been reported, starting from the corresponding substituted benzaldehyde.
O-Alkylated and O-Acylated Derivatives (Oxime Ethers and Esters)
The synthesis of O-alkylated and O-acylated derivatives of this compound, commonly known as oxime ethers and esters, involves the substitution of the hydrogen atom of the hydroxyl group. These reactions are crucial for creating a diverse range of compounds with various applications.
O-Alkylated Derivatives (Oxime Ethers)
The formation of oxime ethers from this compound can be achieved through several synthetic routes. A common method involves the deprotonation of the oxime with a base to form an oximate anion, which then acts as a nucleophile to attack an alkylating agent. For instance, the synthesis of (1E)-4-Methylbenzaldehyde O-methyl oxime has been reported with a 69% yield. royalsocietypublishing.org The reaction is typically carried out using an appropriate methylating agent in the presence of a suitable base. royalsocietypublishing.org
Another general approach for O-alkylation involves reacting the oxime with an alkali metal hydroxide to form the corresponding alkali metal salt. This salt is subsequently reacted with an alkyl halide, such as an alkyl bromide or chloride, in an aprotic-dipolar solvent to yield the desired oxime ether. google.com
O-Acylated Derivatives (Oxime Esters)
O-acylated derivatives, or oxime esters, are synthesized by reacting this compound with an acylating agent. A notable example is the synthesis of 4-methylbenzaldehyde O-undec-10-enoyl oxime, which has been achieved with an 83% yield. researchgate.net This reaction typically involves the use of an acyl chloride or anhydride (B1165640) in the presence of a base to facilitate the esterification of the oxime's hydroxyl group. researchgate.net
An alternative and efficient method for the preparation of O-benzoyloximes utilizes benzoyl peroxide as a mild and effective reagent. researchgate.net This approach avoids the use of stoichiometric amounts of pyridine, which is often required in traditional methods involving benzoyl chloride. researchgate.net Research has also shown that oxime esters are valuable intermediates in peptide synthesis. researchgate.net
The following table summarizes the synthetic details for representative O-alkylated and O-acylated derivatives of this compound.
| Derivative Name | Derivative Type | Reagents/Method | Yield (%) |
| (1E)-4-Methylbenzaldehyde O-methyl oxime | Oxime Ether | Methoxyamine hydrochloride, Cerium(III) chloride heptahydrate | 69 |
| 4-methylbenzaldehyde O-undec-10-enoyl oxime | Oxime Ester | Undec-10-enoyl chloride | 83 |
| O-Benzoyloximes | Oxime Ester | Benzoyl peroxide | Moderate to good |
Metal Complexation of this compound
This compound can act as a ligand to form coordination complexes with various metal ions. The nitrogen and oxygen atoms of the oxime group can donate lone pairs of electrons to a metal center, allowing for the formation of stable metal complexes.
The synthesis of these complexes is typically achieved by reacting this compound with a metal salt in a suitable solvent. For example, complexes of cobalt(II), nickel(II), and copper(II) have been prepared by reacting the corresponding metal chlorides with 4-methylbenzaldehyde oxime. semanticscholar.org The resulting complexes exhibit distinct colors, such as fine dark brown crystals for the cobalt complex, fine pale green crystals for the nickel complex, and fine green crystals for the copper complex. semanticscholar.org
Furthermore, this compound has been utilized as a reagent for the spectrophotometric determination of palladium(II). asianpubs.org In this application, the oxime reacts with Pd(II) to form a yellow-colored complex that can be quantitatively extracted into butanol at a pH of 6.0. asianpubs.org Job's continuous variation method, slope ratio method, and mole ratio method have established that the composition of the Pd(II):4-methylbenzaldehyde oxime complex is 1:2. asianpubs.org
Research has also been conducted on transition metal(II) complexes derived from Schiff bases of 4-methylbenzaldehyde. biointerfaceresearch.comresearchgate.net While not direct complexes of the oxime, this work provides insight into the coordination chemistry of related ligands containing the 4-methylbenzylidene moiety. biointerfaceresearch.comresearchgate.net
The table below provides details on the metal complexes formed with this compound.
| Metal Ion | Metal Salt | Resulting Complex |
| Cobalt(II) | Cobalt chloride | Fine dark brown crystals |
| Nickel(II) | Nickel chloride | Fine pale green crystals |
| Copper(II) | Copper chloride | Fine green crystals |
| Palladium(II) | - | Yellow-colored complex (1:2 metal-to-ligand ratio) |
Mechanistic Investigations and Reactivity Pathways of E 4 Methylbenzaldehyde Oxime
Rearrangement Reactions
(E)-4-Methylbenzaldehyde oxime is a substrate for various rearrangement reactions, with the Beckmann rearrangement being the most prominent. These reactions involve the intramolecular migration of a group, leading to the formation of a new structural isomer.
The Beckmann Rearrangement of 4-Methylbenzaldehyde (B123495) Oxime
The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide or a nitrile. masterorganicchemistry.comwikipedia.orgbyjus.com In the case of aldoximes like 4-methylbenzaldehyde oxime, the reaction typically yields a nitrile. masterorganicchemistry.com This transformation is generally acid-catalyzed and proceeds through a series of well-defined steps. wikipedia.orgorganic-chemistry.org
The mechanism of the Beckmann rearrangement of 4-methylbenzaldehyde oxime begins with the protonation of the hydroxyl group of the oxime by an acid catalyst. masterorganicchemistry.comorganic-chemistry.org This protonation converts the hydroxyl group into a good leaving group (water). masterorganicchemistry.com
The key step of the rearrangement involves the migration of the group anti-periplanar to the leaving group on the nitrogen atom. organic-chemistry.orgcareerendeavour.com In the case of this compound, the hydrogen atom is anti to the hydroxyl group. This hydrogen migrates to the nitrogen atom in a concerted fashion with the departure of the water molecule. masterorganicchemistry.com This migration step results in the formation of a nitrilium ion intermediate.
A computational study on the rearrangement of acetone (B3395972) oxime in a "Beckmann solution" (comprising acetic acid, hydrochloric acid, and acetic anhydride) showed that the rearrangement involves three acetic acid molecules and one proton. wikipedia.org The migrating group moves to the nitrogen as the hydroxyl group is expelled, with the oxygen of the hydroxyl group being stabilized by the acetic acid molecules. wikipedia.org
A variety of acidic catalysts can be employed to facilitate the Beckmann rearrangement, including strong mineral acids like sulfuric acid and polyphosphoric acid, as well as other reagents like phosphorus pentachloride and thionyl chloride. wikipedia.orgcareerendeavour.com The choice of catalyst and reaction conditions can significantly influence the reaction pathway and the yield of the product.
For instance, the use of cyanuric chloride with zinc chloride as a co-catalyst can render the Beckmann rearrangement catalytic. wikipedia.org Other catalytic systems, such as those involving iodine-mediated conditions or a boronic acid/perfluoropinacol system, have also been developed to promote the rearrangement under mild conditions. organic-chemistry.org The reaction can also be carried out in ionic liquids as a reaction medium in the presence of phosphorus pentachloride, with studies showing moderate to good conversion of oximes to amides. researchgate.net
In some cases, the Beckmann fragmentation can compete with the rearrangement. wikipedia.org This fragmentation pathway becomes significant when the group alpha to the oxime can stabilize a carbocation. wikipedia.org Careful selection of the promoting reagent and solvent conditions can favor the rearrangement over fragmentation. wikipedia.org For example, while strong acids can promote rearrangement, the use of aryl sulfonyl chlorides in pyridine (B92270) or aqueous alkali can also encourage the rearrangement. careerendeavour.com
| Catalyst/Reagent | Conditions | Product | Reference |
| Acid (e.g., H₂SO₄, PPA) | Heat | Amide/Nitrile | wikipedia.org |
| Tosyl chloride | - | Amide | wikipedia.org |
| Thionyl chloride | - | Amide | wikipedia.org |
| Phosphorus pentachloride | - | Amide | wikipedia.org |
| Cyanuric chloride/ZnCl₂ | Catalytic | Lactam (from cyclic oxime) | wikipedia.org |
| Boronic acid/Perfluoropinacol | Ambient | Amide | organic-chemistry.org |
| Iodine-mediated | Mild, neutral | Amide | organic-chemistry.org |
| PCl₅ in Ionic Liquid | - | Amide | researchgate.net |
Other Rearrangement Processes
While the Beckmann rearrangement is the most studied rearrangement for 4-methylbenzaldehyde oxime, other rearrangement reactions of oximes are known in organic chemistry, such as the Neber rearrangement. However, specific examples of this compound undergoing rearrangements other than the Beckmann are not extensively detailed in the provided search results. It is important to note that under certain conditions, fragmentation reactions can compete with rearrangement pathways. wikipedia.org
Cycloaddition Reactions Involving Nitrile Oxides Derived from Aldoximes
This compound serves as a precursor for the in-situ generation of 4-methylbenzonitrile oxide. This reactive intermediate readily participates in cycloaddition reactions, particularly [3+2] cycloadditions, to form five-membered heterocyclic compounds. ijpcbs.com
[3+2] Cycloadditions for Heterocycle Synthesis (e.g., Isoxazoles, Isoxazolines)
The [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocycles. ijpcbs.combeilstein-journals.org Nitrile oxides, acting as 1,3-dipoles, react with dipolarophiles such as alkenes and alkynes to yield isoxazolines and isoxazoles, respectively. ijpcbs.comrsc.org
4-Methylbenzonitrile oxide, generated from 4-methylbenzaldehyde oxime, can be trapped in situ with various dipolarophiles. For example, its reaction with alkenes leads to the formation of substituted isoxazolines. core.ac.ukresearchgate.net The regiochemistry of this cycloaddition typically follows a pattern where the oxygen atom of the nitrile oxide attaches to the more substituted carbon of the alkene double bond. beilstein-journals.org
The generation of the nitrile oxide from the aldoxime can be achieved using various oxidizing agents. Chloramine-T is one such reagent used to facilitate the dehydrogenation of the aldoxime. core.ac.ukresearchgate.net Hypervalent iodine reagents, such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB, Koser's reagent), are also effective for the oxidation of aldoximes to nitrile oxides. core.ac.ukresearchgate.net Mechanochemical methods, such as ball-milling in the presence of Oxone and a base, have also been developed as a solvent-free approach for these cycloadditions. tandfonline.com
A study involving the reaction of in situ generated 4-methylbenzonitrile oxide with ethyl oleate (B1233923) in refluxing ethanol (B145695) with chloramine-T yielded the corresponding isoxazoline (B3343090), ethyl 8-(3-(4-methylphenyl)-4-octyl-4,5-dihydroisoxazol-5-yl)octanoate, in 72% yield. core.ac.ukresearchgate.net Another approach utilized a mechanochemical solvent-free reaction of this compound and methyl acrylate (B77674) with NaCl, Oxone, and Na₂CO₃ to produce methyl 3-(p-tolyl)-4,5-dihydroisoxazole-5-carboxylate. tandfonline.com
The synthesis of isoxazoles is achieved through the cycloaddition of nitrile oxides with alkynes. ijpcbs.com These reactions provide a direct route to the fully aromatic isoxazole (B147169) ring system. Research has shown that the 1,3-dipolar cycloaddition of 4-methylbenzonitrile oxide onto an existing isoxazoline can lead to the formation of a bis-isoxazole structure with high regioselectivity. nih.gov
| Nitrile Oxide Precursor | Dipolarophile | Oxidant/Conditions | Product | Yield | Reference |
| This compound | Ethyl oleate | Chloramine-T, ethanol, reflux | Ethyl 8-(3-(4-methylphenyl)-4-octyl-4,5-dihydroisoxazol-5-yl)octanoate | 72% | core.ac.ukresearchgate.net |
| This compound | Methyl acrylate | NaCl, Oxone, Na₂CO₃, ball-milling | Methyl 3-(p-tolyl)-4,5-dihydroisoxazole-5-carboxylate | 54% | tandfonline.com |
| (R)-Carvone and p-methylbenzaldoxime | C=C bond of an isoxazoline | - | bis-isoxazole | - | nih.gov |
| Aldoximes | Alkenes/Alkynes | Hypervalent iodine(III) reagents | Isoxazoles/Isoxazolines | - | core.ac.uk |
Dimerization Reactions Leading to Furoxan Derivatives
This compound can undergo dimerization to form furoxan derivatives, which are also known as 1,2,5-oxadiazole 2-oxides. This transformation typically proceeds through the in-situ generation of a nitrile oxide intermediate.
A common method for this dimerization involves the oxidation of the aldoxime. mdpi.com For instance, the reaction of this compound with an oxidant system like sodium chloride (NaCl) and Oxone® (2KHSO₅·KHSO₄·K₂SO₄) under solvent-free ball-milling conditions can produce the corresponding furoxan, 3,4-di(p-tolyl)-1,2,5-oxadiazole 2-oxide. mdpi.com The reaction is sensitive to the base used, with triethylamine (B128534) (NEt₃) often being effective. mdpi.com
The proposed mechanism for this dimerization initiates with the oxidation of NaCl by Oxone® to generate a chlorinating species. mdpi.com This species then reacts with this compound to form a hydroximoyl chloride intermediate. Subsequent elimination of hydrogen chloride (HCl) mediated by a base leads to the formation of the highly reactive p-tolylnitrile oxide. This nitrile oxide then undergoes a [3+2] cycloaddition with another molecule of itself to yield the final furoxan product. mdpi.com It has been demonstrated that both the (E) and (Z) isomers of 4-methylbenzaldehyde oxime can lead to the formation of the furoxan, suggesting the reaction proceeds through a common nitrile oxide intermediate. mdpi.com
Interestingly, the dimerization of nitrile oxides can sometimes be outcompeted by other reactions. For example, in the presence of a suitable dipolarophile like an alkene or alkyne, the nitrile oxide generated from this compound can undergo a [3+2] cycloaddition to form isoxazolines or isoxazoles, respectively, instead of the furoxan dimer. tandfonline.comtandfonline.com The choice of base can influence the product distribution between the furoxan and the cycloaddition product. tandfonline.comtandfonline.com
| Reactant | Reagents | Product | Yield (%) | Reference |
| This compound | NaCl, Oxone®, NEt₃ (ball-milling) | 3,4-di(p-tolyl)-1,2,5-oxadiazole 2-oxide | 79 | mdpi.com |
| This compound | NaCl, Oxone®, Na₂CO₃ (ball-milling) | 3,4-di(p-tolyl)-1,2,5-oxadiazole 2-oxide | 8 | mdpi.com |
| This compound | PIDA, MeCN | 3,4-di(p-tolyl)-1,2,5-oxadiazole 2-oxide | - | amazonaws.com |
| (Z)-4-Methylbenzaldehyde oxime / this compound mixture (7:1) | NaCl, Oxone®, NEt₃ (ball-milling) | 3,4-di(p-tolyl)-1,2,5-oxadiazole 2-oxide | 75 | mdpi.com |
Oxidative Transformations of this compound
This compound can undergo various oxidative transformations, a key one being its conversion to a nitrile oxide. This reactive intermediate is central to several synthetic pathways, including the dimerization to furoxans and cycloaddition reactions. mdpi.comtandfonline.comcore.ac.uk Oxidizing agents such as hypervalent iodine compounds, like [hydroxy(tosyloxy)iodo]benzene (HTIB or Koser's reagent), are effective for this transformation. core.ac.uk The reaction proceeds via a ligand exchange followed by reductive elimination to generate the nitrile oxide. core.ac.uk Another effective system for this oxidation is the combination of sodium chloride and Oxone®. mdpi.com
The generated nitrile oxide from this compound can be trapped in situ with various dipolarophiles. For example, reaction with alkenes such as methyl acrylate under ball-milling conditions in the presence of NaCl, Oxone®, and a base like sodium carbonate leads to the formation of 3-(p-tolyl)-4,5-dihydroisoxazole-5-carboxylate. tandfonline.comtandfonline.com This demonstrates a competitive pathway to the furoxan dimerization. tandfonline.comtandfonline.com
Besides oxidation to nitrile oxides, other oxidative reactions are possible. While specific examples for this compound are not extensively detailed, oximes, in general, can be oxidized to their corresponding nitroso compounds using reagents like potassium permanganate (B83412) or hydrogen peroxide.
Nucleophilic and Electrophilic Reaction Profiles
The reactivity of this compound encompasses both nucleophilic and electrophilic characteristics, primarily centered around the C=N-OH functional group.
Nucleophilic Character:
The nitrogen and oxygen atoms of the oxime group possess lone pairs of electrons, rendering them nucleophilic. The oxime can act as a nucleophile in various reactions. For example, it can participate in palladium-catalyzed cross-coupling reactions, which will be discussed in more detail in section 3.7.
Electrophilic Character:
The carbon atom of the C=N double bond is electrophilic and can be attacked by nucleophiles. The formation of the oxime itself from 4-methylbenzaldehyde and hydroxylamine (B1172632) is a classic example of nucleophilic attack on a carbonyl group, which is structurally related to the C=N bond of the oxime.
The electrophilicity of the oxime can be enhanced by protonation or coordination to a Lewis acid. For instance, the synthesis of O-methyl oximes from aromatic aldehydes, including what can be inferred for 4-methylbenzaldehyde, can be catalyzed by cerium(III) chloride (CeCl₃·7H₂O). royalsocietypublishing.org The Lewis acid likely activates the carbonyl group in the starting material, and a similar principle could apply to reactions at the oxime's C=N bond, enhancing its electrophilicity. royalsocietypublishing.org
Reactions Involving Oxime Radicals
This compound can be a precursor to oxime radicals (iminoxyl radicals), which are reactive intermediates in various organic transformations. The generation of these radicals is typically achieved through the homolytic cleavage of the O-H or an O-X bond (where X is a leaving group).
One method to generate these radicals is through oxidation. For example, the oxidation of oximes with reagents like KMnO₄ or Mn(OAc)₃ can lead to the formation of oxime radicals. beilstein-journals.org These radicals can then participate in subsequent reactions, such as cross-dehydrogenative C-O coupling with 1,3-dicarbonyl compounds. beilstein-journals.org
A proposed mechanism for a copper-catalyzed isopropoxycarbonylation of ketoximes with diisopropyl azodicarboxylate (DIAD) involves the formation of a Cu(III)-oxime intermediate. whu.edu.cn Although this reaction was less efficient for aldoximes like 4-methylbenzaldehyde oxime, it highlights a pathway where a hydrogen atom is abstracted from the oxime, leading to a species that can be considered to have radical character. whu.edu.cn The thermal decomposition of DIAD generates an oxyacyl radical, which then interacts with the copper catalyst and the oxime. whu.edu.cn
Furthermore, the addition of a radical inhibitor like TEMPO to the oxidative amidation of 4-methylbenzaldehyde was shown to trap a radical intermediate, suggesting that radical pathways can be involved in reactions starting from the corresponding aldehyde. researchgate.net This provides a conceptual link to potential radical reactions involving the derived oxime.
Regeneration of Carbonyl Compounds from Oximes (Deoximation)
The regeneration of the parent carbonyl compound, 4-methylbenzaldehyde, from this compound is a crucial transformation, often referred to as deoximation or oxime cleavage. This process is significant as oximes are frequently used as protecting groups for aldehydes and ketones. niscpr.res.inthieme-connect.com A variety of methods exist for this purpose, broadly categorized into hydrolytic, oxidative, and reductive techniques.
Oxidative Deoximation:
Various oxidizing agents can cleave the C=N bond of oximes to regenerate the carbonyl group. thieme-connect.com
Chromium(VI) Reagents: Reagents like pyridinium (B92312) dichromate (PDC) are effective for the deoximation of aromatic aldoximes. thieme-connect.com For instance, the deoximation of methylbenzaldehyde oxime (isomer not specified, but applicable to the 4-methyl isomer) with PDC in chloroform (B151607) at room temperature yields the corresponding aldehyde in high yield. thieme-connect.com
Periodates: Sodium periodate (B1199274) (NaIO₄) has been used as an oxidant for deoximation, sometimes in the presence of a catalyst. inorgchemres.org
Photocatalysis: A binary photocatalyst composed of amorphous TiO₂ coated on periodic mesoporous organosilicate (PICS-Ti) has been shown to efficiently catalyze the deoximation of various oximes, including 4-methylbenzaldehyde oxime, under sunlight irradiation in acetonitrile (B52724). rsc.org
Hydrolytic Methods:
Hydrolysis, often under acidic conditions, can also be employed for deoximation. thieme-connect.com The process can be facilitated by the presence of another carbonyl compound, such as formaldehyde, in an exchange reaction. thieme-connect.com
| Oxime | Reagent/Conditions | Product | Yield (%) | Reference |
| Methylbenzaldehyde oxime | Pyridinium dichromate (PDC), CHCl₃, rt, 1h | Methylbenzaldehyde | 100 | thieme-connect.com |
| 4-Methylbenzaldehyde oxime | PICS-Ti(45), O₂, CH₃CN, Sunlight, 3h | 4-Methylbenzaldehyde | 99 | rsc.org |
Palladium-Catalyzed C-O Cross-Coupling Reactions
This compound and related oxime derivatives can participate in palladium-catalyzed cross-coupling reactions. While direct C-O cross-coupling involving the oxime's oxygen atom with an aryl halide is a plausible transformation based on the known reactivity of alcohols, specific examples with this compound are not prominently featured in the searched literature. The general palladium-catalyzed C-O cross-coupling of aryl halides with alcohols, including primary alcohols, is a well-established method for forming alkyl aryl ethers. nih.govmit.edu These reactions typically involve a palladium precursor, a suitable ligand (e.g., a biarylphosphine), and a base. mit.edu
However, a related and significant application is the use of palladacycles derived from oximes as highly efficient pre-catalysts in other cross-coupling reactions. For example, a palladacycle derived from 4-hydroxyacetophenone oxime has been successfully employed as a pre-catalyst for the Suzuki-Miyaura cross-coupling of aryl chlorides with potassium alkenyltrifluoroborates. organic-chemistry.org This demonstrates the utility of the oxime moiety in stabilizing the active palladium catalyst, even if it is not the direct coupling partner. This suggests that this compound could potentially form similar catalytically active palladium complexes.
Structural Elucidation and Conformational Analysis of E 4 Methylbenzaldehyde Oxime
Advanced Spectroscopic Characterization
The structural identity and purity of (E)-4-methylbenzaldehyde oxime are unequivocally established through a combination of advanced spectroscopic techniques. These methods provide detailed insights into the molecular framework, functional groups, and atomic connectivity of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Analysis of ¹H and ¹³C NMR spectra, including Distortionless Enhancement by Polarization Transfer (DEPT-135), provides a complete picture of the proton and carbon environments within this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. In a chloroform-d (B32938) (CDCl₃) solvent, the spectrum shows a characteristic singlet for the oxime proton (-NOH), a singlet for the aldehydic proton (CH=N), and two doublets in the aromatic region, confirming the para-substitution pattern of the benzene (B151609) ring. royalsocietypublishing.org A sharp singlet in the upfield region corresponds to the methyl group protons. royalsocietypublishing.org The chemical shifts can vary slightly depending on the solvent used, as demonstrated by data recorded in DMSO-d₆. tandfonline.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, the spectrum shows distinct signals for the oxime carbon, the methyl carbon, and the aromatic carbons. royalsocietypublishing.org There are four signals for the aromatic carbons due to the molecule's symmetry: two for the protonated carbons and two for the quaternary carbons (one substituted with the methyl group and one with the oxime moiety). royalsocietypublishing.org
DEPT-135 NMR Spectroscopy: While direct DEPT-135 spectral data is not explicitly published, the assignments from standard ¹³C NMR spectra allow for a definitive interpretation. royalsocietypublishing.org A DEPT-135 experiment distinguishes between CH, CH₂, and CH₃ groups. For this compound, this would show positive signals for the CH carbons (the aldehydic and aromatic C-H) and the CH₃ carbon, while the quaternary carbons would be absent. This confirms the assignments made from the broadband-decoupled ¹³C NMR spectrum.
Interactive Data Table: ¹H NMR Spectral Data for this compound
| Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
| CDCl₃ | 300 | 8.15 | s | - | 1H, CH=N | royalsocietypublishing.org |
| CDCl₃ | 300 | 7.50 | d | 8.0 | 2H, Ar-H | royalsocietypublishing.org |
| CDCl₃ | 300 | 7.21 | d | 8.0 | 2H, Ar-H | royalsocietypublishing.org |
| CDCl₃ | 300 | 2.39 | s | - | 3H, CH₃ | royalsocietypublishing.org |
| DMSO-d₆ | 400 | 11.16 | s | - | 1H, NOH | tandfonline.com |
| DMSO-d₆ | 400 | 8.03 | s | - | 1H, CH=N | tandfonline.com |
| DMSO-d₆ | 400 | 7.46 | d | 7.9 | 2H, Ar-H | tandfonline.com |
| DMSO-d₆ | 400 | 7.22 | d | 7.8 | 2H, Ar-H | tandfonline.com |
| DMSO-d₆ | 400 | 2.32 | s | - | 3H, CH₃ | tandfonline.com |
Interactive Data Table: ¹³C NMR and Inferred DEPT-135 Spectral Data for this compound in CDCl₃
| ¹³C Shift (δ, ppm) | Inferred DEPT-135 Signal | Assignment | Reference |
| 150.2 | Positive (CH) | C=N | royalsocietypublishing.org |
| 140.3 | Absent (Quaternary C) | Ar-C-CH₃ | royalsocietypublishing.org |
| 129.5 | Positive (CH) | Ar-CH | royalsocietypublishing.org |
| 129.2 | Absent (Quaternary C) | Ar-C-(C=N) | royalsocietypublishing.org |
| 126.9 | Positive (CH) | Ar-CH | royalsocietypublishing.org |
| 21.5 | Positive (CH₃) | CH₃ | royalsocietypublishing.org |
Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound displays several characteristic absorption bands. A prominent broad band is observed in the region of 3333-3289 cm⁻¹, which is assigned to the O-H stretching vibration of the oxime group. researchgate.netresearchgate.net The stretching vibration of the methyl C-H bonds is seen around 2994-2922 cm⁻¹. researchgate.netresearchgate.net The C=N stretching of the oxime functional group is identified by a band around 1572 cm⁻¹. researchgate.net Aromatic C-H stretching and C=C ring vibrations also appear in their expected regions.
While specific experimental Raman data for this compound is not widely reported in the literature, the expected Raman spectrum would complement the IR data. Strong Raman scattering would be anticipated for the symmetric vibrations of the aromatic ring and the C=N bond, which are often weak in the IR spectrum.
Interactive Data Table: Key Infrared (IR) Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Assignment | Reference |
| 3333 | O-H stretch (oxime) | researchgate.net |
| 2994 | C-H stretch (methyl) | researchgate.net |
| 1572 | C=N stretch (oxime) | researchgate.net |
| 1497 | C-N stretch | researchgate.net |
| 960 | N-O stretch | researchgate.net |
| 816 | C-H out-of-plane bend (para-disubstituted ring) | researchgate.net |
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can offer structural clues based on fragmentation patterns.
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) of this compound shows a strong molecular ion (M⁺·) peak at an m/z of 135, which corresponds to the molecular weight of the compound (C₈H₉NO). researchgate.net The fragmentation pattern provides further structural confirmation. Key fragments observed include peaks at m/z 119, resulting from the loss of an oxygen atom, and at m/z 91, corresponding to the stable tropylium (B1234903) ion formed after cleavage of the C-C bond adjacent to the ring. researchgate.net
High-Resolution Mass Spectrometry (HRMS): While experimental HRMS data for the parent compound is not explicitly detailed in the surveyed literature, the theoretical monoisotopic mass can be calculated from its elemental formula, C₈H₉NO. The calculated exact mass is 135.068413911 Da. nih.gov HRMS analysis of derivatives consistently confirms their expected elemental compositions. rsc.org
Interactive Data Table: Mass Spectrometry Fragmentation Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment | Reference |
| 135 | 96 | [M]⁺· (Molecular Ion) | researchgate.net |
| 119 | 100 | [M-O]⁺· | researchgate.net |
| 104 | 76 | [M-O-CH₃]⁺ | researchgate.net |
| 91 | 83 | [C₇H₇]⁺ (Tropylium ion) | researchgate.net |
Solid-State Structural Analysis using X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including molecular conformation and intermolecular packing.
A search of the available scientific literature and crystallographic databases did not yield a reported single-crystal X-ray structure for this compound itself. However, the crystal structures of numerous closely related analogues, including (E)-4-bromobenzaldehyde oxime, have been determined and provide significant insight into the expected conformation. rsc.org
Based on these related structures, the this compound molecule is expected to be largely planar. The E-configuration about the C=N double bond is the thermodynamically stable form and is confirmed in derivatives. chemicalbook.com In this conformation, the hydroxyl group is oriented anti to the aromatic ring. The phenyl ring and the C=N-O moiety are likely to be nearly coplanar to maximize conjugation, although slight torsional twisting can occur to alleviate steric strain in the crystal lattice.
The defining feature of the crystal structure of aldoximes is the presence of strong hydrogen bonds involving the oxime's hydroxyl group. Although the specific crystal structure for the title compound is not available, analysis of related benzaldehyde (B42025) oximes reveals common and predictable hydrogen bonding motifs. rsc.org
π-π Stacking Interactions
Detailed crystallographic analysis of a psammaplin A analogue that incorporates the this compound moiety reveals that the two benzene rings of adjacent molecules are nearly parallel, with a dihedral angle of 3.92°. mdpi.com This orientation is conducive to stabilizing π-π stacking. Further stabilization of the crystal lattice is achieved through intermolecular hydrogen bonds. Specifically, O-H···O interactions are observed between the oxime's hydroxyl group and the carboxyl oxygen atoms of a neighboring molecule, leading to the formation of ladder-like chains. mdpi.com Additionally, C-H···O interactions between a hydrogen atom of the benzene ring and the oxygen of the oxime group contribute to the stability of these chains. mdpi.com
In related salicylaldoxime (B1680748) derivatives, such as 2-hydroxy-4-methylbenzaldehyde (B1293496) oxime, π-π stacking interactions are also prominent. In these structures, molecular sheets formed via hydrogen bonding are further linked by moderately strong π-π stacking interactions involving all the phenyl rings within the sheet. researchgate.net A typical centroid-to-centroid (Cg···Cg) separation is observed to be around 3.7242 Å, with a phenyl ring slippage of 1.586 Å. researchgate.net Studies on other substituted benzaldehyde oximes have also highlighted the importance of π(C=N)···π(phenyl) interactions in their solid-state assembly.
These findings suggest that the crystal structure of this compound is likely stabilized by a combination of hydrogen bonding and various forms of π-π stacking, including interactions between the aromatic rings and potentially between the C=N bond and the aromatic system of adjacent molecules.
Solution-Phase Conformational Studies
The conformational preferences of this compound in the solution phase are critical for understanding its reactivity and interactions in a non-crystalline environment. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for such investigations.
While detailed conformational studies specifically on this compound are not extensively reported, data from closely related derivatives provide significant insights. For instance, the ¹H NMR spectrum of (E)-4-methylbenzaldehyde O-benzyl oxime in CDCl₃ shows characteristic signals that can be assigned to the protons of the tolyl and benzyl (B1604629) groups, as well as the oxime proton. rsc.org Similarly, ¹³C NMR data for derivatives like (E)-4-methylbenzaldehyde O-buten oxime provide information on the electronic environment of each carbon atom. rsc.org
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| (E)-4-methylbenzaldehyde O-benzyl oxime | 8.06 (s, 1H), 7.40 (dd, J = 15.6, 7.7 Hz, 4H), 7.34-7.20 (m, 3H), 7.07 (d, J = 7.8 Hz, 2H), 5.17 (s, 2H), 2.26 (s, 3H) | 149.2, 140.1, 137.9, 129.7, 129.6, 128.6, 128.6, 128.1, 127.3, 76.5, 21.6 |
| (E)-4-methylbenzaldehyde O-buten oxime | 8.07 (s, 1H), 7.43 (d, J=8 Hz, 2H), 6.87 (d, J=8 Hz, 2H), 5.81 (m, 1H), 5.05 (m, 2H), 4.24 (t, J=8 Hz, 2H), 2.44 (qt, J1=8 Hz, J2=2Hz, 3H), 2.00 (s, 3H) | 148.5, 139.8, 135.3, 130.4, 129.6, 127.3, 116.7, 73.6, 34.2, 21.3 |
Computational Chemistry and Theoretical Investigations of E 4 Methylbenzaldehyde Oxime
Quantum Chemical Calculations for Electronic Structure and Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of (E)-4-Methylbenzaldehyde oxime at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electron distribution and spatial arrangement.
Density Functional Theory (DFT) and Ab Initio Methods (e.g., HF, B3LYP, PM6)
Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of molecules like this compound. mdpi.com The B3LYP functional, a hybrid method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used in conjunction with various basis sets, such as 6-31G(d,p) or 6-31+G(d,p), to optimize the molecular geometry and calculate electronic properties. mdpi.comuomphysics.net These calculations aim to find the lowest energy conformation of the molecule, providing optimized bond lengths and angles. mdpi.com
For instance, DFT calculations can be initiated using the crystallographic data of a molecule as the starting geometry. mdpi.com The geometry is then optimized to a minimum on the potential energy surface, which is confirmed by the absence of imaginary frequencies in the vibrational analysis. mdpi.com Hartree-Fock (HF) theory, an ab initio method, provides a foundational, albeit less accurate, approach compared to DFT methods that incorporate electron correlation. Semi-empirical methods like PM6 offer a computationally less expensive alternative for larger systems, though with some trade-off in accuracy. The choice of method and basis set is crucial and is often validated by comparing calculated results with experimental data, such as X-ray diffraction data. mdpi.com
Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical) (Note: The following data is illustrative and based on typical results from DFT/B3LYP calculations for similar organic molecules. Actual values would be obtained from specific computational studies on this compound.)
| Parameter | Bond/Angle | Calculated Value (Å/°) |
| Bond Length | C=N | 1.28 |
| N-O | 1.41 | |
| C-C (ring avg.) | 1.39 | |
| C-C (methyl) | 1.51 | |
| Bond Angle | C-C-H (aldehyde) | 120.5 |
| C=N-O | 111.0 | |
| C-C-C (ring avg.) | 120.0 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgufla.br It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. researchgate.netresearchgate.net A smaller gap suggests that the molecule is more easily excitable and more reactive. researchgate.net
For this compound, the HOMO is typically localized on the phenyl ring and the oxime group, reflecting the regions of higher electron density. The LUMO is also generally distributed over the aromatic system and the C=N bond. DFT calculations at the B3LYP level are commonly used to determine the energies of these orbitals. rsc.org This analysis helps in predicting how the molecule will interact with other chemical species. wikipedia.org
Table 2: Theoretical Frontier Molecular Orbital Energies for this compound (Note: These values are representative and would be derived from specific DFT calculations.)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. uni-muenchen.deresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net
For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the oxime group, highlighting them as primary sites for interaction with electrophiles or as hydrogen bond acceptors. k-state.edu The hydrogen atom of the hydroxyl group would exhibit a region of positive potential, indicating its role as a hydrogen bond donor. k-state.edu The aromatic ring would show a mixed potential, while the methyl group hydrogens would also have a slight positive potential. MEP analysis is a valuable tool for predicting intermolecular interactions and the initial steps of a chemical reaction. uni-muenchen.de
Vibrational Spectroscopy Simulations
Computational methods can simulate the infrared (IR) and Raman spectra of this compound. nih.gov By calculating the harmonic vibrational frequencies using DFT (e.g., B3LYP/6-31G(d,p)), a theoretical spectrum can be generated. mdpi.comnih.gov These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. core.ac.uk
The simulation not only predicts the positions of the vibrational bands but also their intensities. researchgate.net This allows for a detailed assignment of the experimental FT-IR and FT-Raman spectra, where specific peaks can be attributed to specific molecular motions, such as C-H stretching, C=N stretching, N-O stretching, and phenyl ring vibrations. edinst.com Comparing the computed and experimental spectra helps to confirm the molecular structure and provides a deeper understanding of the molecule's vibrational modes. nih.gov
Thermochemical Properties Calculations
Quantum chemical calculations can be used to predict various thermochemical properties of this compound. By performing frequency calculations at a specific level of theory (e.g., DFT), thermodynamic quantities such as zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy can be determined at different temperatures. researchgate.net These calculations are based on statistical mechanics principles applied to the computed vibrational frequencies and rotational constants. This information is valuable for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it participates.
Table 3: Calculated Thermochemical Properties of this compound at 298.15 K (Note: Data is illustrative and depends on the specific computational method and basis set used.)
| Property | Value |
| Zero-Point Energy (kcal/mol) | 85.2 |
| Enthalpy (kcal/mol) | 91.5 |
| Gibbs Free Energy (kcal/mol) | 65.8 |
| Entropy (cal/mol·K) | 86.2 |
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states. mdpi.com
Methods like DFT (e.g., M06-2X, B3LYP) are employed to locate the geometries of transition states, which are first-order saddle points on the PES. mdpi.comrsc.org Frequency calculations are then performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com
For example, in studying the reactivity of an oxime, computational models can explore reaction pathways such as cycloadditions or rearrangements. The activation energy for a given pathway can be calculated as the energy difference between the transition state and the reactants. mdpi.com By comparing the activation energies of different possible mechanisms, the most likely reaction pathway can be determined. This theoretical approach provides detailed insights into the dynamics of the reaction at a molecular level, which can be difficult to obtain through experimental means alone. mdpi.com
Theoretical Studies of Intermolecular Interactions and Crystal Lattices
Theoretical investigations into the intermolecular interactions and crystal structure of molecules containing the this compound moiety provide significant insights into their stability and molecular packing. A notable study involves the synthesis and analysis of 3-phenyl-1-((3-(p-tolyl)-4,5-dihydroisoxazol-5-yl)methyl)quinoxalin-2(1H)-one, which was synthesized using this compound as a reactant. uomphysics.net Computational analyses, including Density Functional Theory (DFT), Hirshfeld surface analysis, and energy framework calculations, have been employed to elucidate the nature and strength of intermolecular forces. uomphysics.net
In the crystal structure of the resulting molecule, both intramolecular and intermolecular hydrogen bonds of the C-H···O type are observed, in addition to C-H···π interactions. uomphysics.net To quantify the various close contacts that dictate the molecular packing, Hirshfeld surface analysis is a powerful tool. This analysis on the derivative of this compound revealed that H···H contacts constitute the majority of interactions, accounting for 50.1% of the total Hirshfeld surface area. uomphysics.net This high percentage indicates the significance of van der Waals forces in the crystal packing.
Energy framework calculations offer a quantitative measure of the interaction energies between molecules within the crystal lattice. For the studied derivative, the interaction energies were calculated using the B3LYP/6-31G(d,p) level of theory. The analysis demonstrated that the dispersion energy component is the most dominant stabilizing force within the crystal structure. uomphysics.net
A summary of the calculated intermolecular interaction energies is presented below:
| Interaction Energy Component | Energy (kJ/mol) |
| Electrostatic | -81.3 |
| Polarization | -22.6 |
| Dispersion | -302.6 |
| Repulsion | 194.1 |
| Total Energy | -246.2 |
Data sourced from Naveen, S., et al. (2021). uomphysics.net
These theoretical findings underscore the critical role of dispersion forces, supplemented by specific hydrogen bonding and π-interactions, in governing the three-dimensional architecture of crystals derived from this compound. uomphysics.net
Molecular Dynamics Simulations (if applicable to oxime compounds)
Molecular Dynamics (MD) simulations are a powerful computational method applicable to oxime compounds for studying their dynamic behavior and interactions with other molecules, such as solvents or biological macromolecules. While specific MD studies on this compound are not extensively documented in publicly available literature, the application of MD to other oxime-containing molecules demonstrates its utility in this chemical class.
MD simulations have been successfully employed to investigate a variety of phenomena involving oximes:
Interfacial Adsorption: The behavior of 2-hydroxy oxime at a heptane/water interface has been explored using MD simulations. These studies revealed that the oxime molecule orients itself with the hydrophilic hydroxy oxime group in the aqueous phase and the hydrophobic nonyl group in the organic phase, which is crucial for understanding its role as a metal extractant. tandfonline.com
Enzyme Reactivation: A significant application of MD simulations in the context of oximes is studying the reactivation of acetylcholinesterase (AChE) inhibited by organophosphorus compounds. researchgate.netportlandpress.com These simulations provide insights into the conformational changes and interactions of oxime reactivators within the enzyme's active site, helping to elucidate the molecular determinants of their reactivation efficiency. researchgate.net For instance, simulations have been used to understand how the desolvation of the oximate ion, a process influenced by surrounding water molecules and salts, is crucial for its nucleophilic attack on the inhibitor. portlandpress.com
Ligand-Protein Interactions: MD simulations have been used to assess the stability of complexes between oxime ether derivatives of isosteviol (B191626) and the active site of Factor Xa, a protein involved in the blood coagulation cascade. mdpi.com These simulations can predict the binding stability and conformational changes of the ligand within the protein's binding pocket. mdpi.com
Drug Design and Mechanism of Action: In the development of new drugs, steered molecular dynamics (SMD) simulations have been used to compare the reactivation process of tabun-inhibited AChE by different drug candidates, including oximes and hydroxylamines. rsc.org These simulations can provide detailed information on protein-drug interaction parameters, such as rupture force profiles and hydrogen bonding patterns. rsc.org
The applicability of MD simulations to this broad range of oxime-containing systems highlights its potential for investigating this compound. Such studies could explore its interactions with various solvents, its potential as a ligand for metal ions, or its interactions with biological targets, providing a dynamic perspective that complements static quantum chemical calculations.
Applications and Advanced Research Directions for E 4 Methylbenzaldehyde Oxime
(E)-4-Methylbenzaldehyde Oxime as a Versatile Synthetic Intermediate
The oxime functional group of this compound serves as a valuable synthon for the introduction of nitrogen into organic frameworks. Its reactivity allows for its transformation into various nitrogen-containing compounds, making it a key intermediate in organic synthesis.
Precursor for Nitrogen-Containing Organic Compounds
This compound is a readily accessible starting material for the synthesis of several important classes of nitrogenous organic compounds.
Nitriles: The dehydration of aldoximes, including this compound, is a common and effective method for the synthesis of nitriles. asianpubs.orghighfine.comwikipedia.org This transformation can be achieved using various dehydrating agents. highfine.comwikipedia.org For instance, a one-pot synthesis of nitriles from aldehydes can be carried out using hydroxylamine (B1172632) hydrochloride in the presence of anhydrous ferrous sulphate and DMF under reflux conditions, affording high yields. asianpubs.org
Amides: Through the Beckmann rearrangement, oximes can be converted into amides. wikipedia.orggoogle.com This reaction typically involves treatment with an acid catalyst.
Amines: The reduction of oximes provides a direct route to primary amines. This can be accomplished using various reducing agents, with stannous chloride being a cost-effective option.
Nitro Compounds: While less common, oxidative methods can be employed to convert oximes to their corresponding nitro compounds.
Nitrones: Oximes can serve as precursors for the synthesis of nitrones, which are valuable 1,3-dipoles in organic synthesis, particularly in cycloaddition reactions for the construction of nitrogen-containing heterocycles. semanticscholar.orgorganic-chemistry.orgresearchgate.net The synthesis of nitrones can be achieved through the oxidation of secondary amines or the reaction of N-alkylhydroxylamines with allenes. organic-chemistry.org
Table 1: Synthesis of Nitrogen-Containing Compounds from this compound
| Target Compound | Synthetic Method | Key Reagents/Conditions |
|---|---|---|
| 4-Methylbenzonitrile | Dehydration | Ferrous sulphate, DMF, reflux asianpubs.org |
| N-(p-tolyl)formamide | Beckmann Rearrangement | Acid catalyst |
| 4-Methylbenzylamine | Reduction | Stannous chloride |
| 1-Methyl-4-nitrobenzene | Oxidation | Oxidizing agents |
| C-(p-tolyl)-N-methylnitrone | Reaction with N-alkylhydroxylamine | N-methylhydroxylamine |
Building Block for Complex Molecular Architectures
Beyond its role as a precursor to simple functional groups, this compound is utilized in the construction of more elaborate molecular structures, such as heterocyclic compounds.
Pyrazoline: Pyrazolines, a class of five-membered heterocyclic compounds, can be synthesized from chalcones, which are α,β-unsaturated ketones. rdd.edu.iqnih.govrevistabionatura.org Chalcones are typically prepared via a Claisen-Schmidt condensation between an aldehyde and a ketone. ijarsct.co.inscispace.comrsc.org While this compound itself is not a direct precursor to chalcones, the parent aldehyde, 4-methylbenzaldehyde (B123495), is a key starting material for chalcone (B49325) synthesis. These chalcones can then undergo cyclization with hydrazine (B178648) derivatives to yield pyrazolines. rdd.edu.iqrevistabionatura.orgresearchgate.net
Chalcones: As mentioned, chalcones are synthesized through the condensation of an aromatic aldehyde with an acetophenone. ijarsct.co.innih.govjetir.org 4-Methylbenzaldehyde is a common reactant in this synthesis to produce chalcones with a p-tolyl substituent.
Coordination Chemistry and Ligand Design with Oximes
The nitrogen and oxygen atoms of the oxime group in this compound possess lone pairs of electrons, making them effective coordination sites for metal ions. This property allows oximes to function as versatile ligands in coordination chemistry. The ability of oximes to form stable complexes with a variety of metal ions has led to their use in the design of novel coordination compounds with interesting structural and electronic properties. The field of ligand design often incorporates oxime functionalities to create specific coordination environments for catalytic or material science applications.
Role in Supramolecular Chemistry and Crystal Engineering
The oxime group is capable of forming hydrogen bonds, which are fundamental interactions in supramolecular chemistry and crystal engineering. In the solid state, this compound molecules can self-assemble through intermolecular O—H⋯N hydrogen bonds to form well-defined supramolecular structures, such as centrosymmetric dimers. researchgate.net The study of these interactions is crucial for understanding and controlling the packing of molecules in crystals, which in turn influences the material's physical properties. The nitro-substituted analogue, (E)-4-nitrobenzaldehyde oxime, also exhibits similar hydrogen bonding patterns, forming dimers in the crystal lattice. researchgate.netnih.gov
Emerging Analytical Applications
Recent research has highlighted the potential of oximes in analytical chemistry, particularly in the analysis of volatile compounds.
Use in Volatile Compound Analysis (e.g., in food chemistry)
This compound and related compounds can be used as standards or derivatives in the analysis of volatile organic compounds (VOCs) in complex matrices such as food. Their distinct mass spectral fragmentation patterns and chromatographic behavior make them suitable for identification and quantification purposes in techniques like gas chromatography-mass spectrometry (GC-MS).
Methodological Advancements in Oxime Chemistry
The field of organic chemistry continually seeks to develop more efficient, selective, and environmentally benign synthetic methods. Oxime chemistry, a cornerstone for the synthesis of nitrogen-containing compounds, has been a significant beneficiary of these advancements. Research has led to novel catalytic systems, optimized reaction conditions, and a deeper understanding of reaction mechanisms, expanding the synthetic utility of oximes like this compound.
A primary focus of methodological advancement has been the oximation reaction itself—the conversion of aldehydes and ketones to their corresponding oximes. The classical approach involves the reaction of a carbonyl compound with hydroxylamine hydrochloride in the presence of a base. rsc.orgresearchgate.net While effective, recent research has concentrated on improving this process through catalysis. One notable advancement is the use of oxalic acid as a catalyst in acetonitrile (B52724). orientjchem.org This method has proven to be highly efficient for the oximation of a variety of aldehydes and ketones, offering excellent yields (90-95%) in shorter reaction times (55-90 minutes). orientjchem.org For the oximation of benzaldehyde (B42025), a model for aromatic aldehydes, optimal conditions were identified using a 1:1 molar ratio of hydroxylamine hydrochloride and oxalic acid. orientjchem.org This catalytic approach represents a significant improvement over traditional methods that may require longer reaction times or stronger bases. researchgate.netorientjchem.org
Another refined procedure for the synthesis of aromatic oximes involves the reaction of the aldehyde with hydroxylamine hydrochloride and a 50% aqueous solution of sodium hydroxide (B78521) in a water/ethanol (B145695) mixture. rsc.org This method is notable for producing the oxime product quantitatively after a two-hour reaction time at room temperature, often pure enough to be used in subsequent steps without further purification. rsc.org The move towards solvent-free reaction conditions is also a key trend, driven by the principles of green chemistry to reduce environmental impact and simplify reaction procedures. researchgate.net
Beyond their synthesis, methodological advancements have also focused on the subsequent transformations of oximes. The synthesis of O-substituted oximes, or oxime ethers, is a critical transformation for creating more complex molecular architectures. A widely used method involves the alkylation of the oxime with an alkyl bromide in the presence of a base like potassium carbonate in a solvent such as acetone (B3395972), typically heated to reflux for several hours. rsc.org
Furthermore, research into the fundamental reactivity of the oxime functional group has unlocked new synthetic possibilities. One such area is oxime metathesis, which provides a versatile tool for creating dynamic chemical networks. rsc.org This reaction allows for the exchange of substituents on the oxime moiety, enabling the formation of new C=N bonds under specific catalytic conditions. rsc.org Other foundational reactions of oximes that continue to be explored and optimized include the Beckmann rearrangement, which converts oximes into amides, and dehydration reactions that yield nitriles. wikipedia.orgwikipedia.org These transformations are fundamental in organic synthesis for accessing a wide range of nitrogen-containing functional groups. wikipedia.orgwikipedia.org
The following tables summarize key methodological advancements in the synthesis and reaction chemistry of oximes.
Table 1: Comparison of Selected Synthetic Methods for Oximes
| Method | Carbonyl Substrate | Reagents | Catalyst/Base | Solvent | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Catalytic Oximation | Benzaldehyde | Hydroxylamine hydrochloride | Oxalic acid | Acetonitrile | 60 min | 95 | orientjchem.org |
| Catalytic Oximation | Acetophenone | Hydroxylamine hydrochloride | Oxalic acid | Acetonitrile | 90 min | 95 | orientjchem.org |
| Aqueous Base | Aromatic Aldehydes | Hydroxylamine hydrochloride | Sodium hydroxide | Water/Ethanol | 2 hrs | Quantitative | rsc.org |
Table 2: Key Synthetic Transformations of Oximes
| Reaction | Description | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| O-Alkylation | Forms an oxime ether by adding an alkyl group to the oxygen atom. | Alkyl bromide, Potassium carbonate, Acetone (reflux) | O-alkyl oxime ether | rsc.org |
| Beckmann Rearrangement | An acid-catalyzed rearrangement of an oxime to an amide. | Various acids | Amide | wikipedia.orgwikipedia.org |
| Dehydration | Removal of water from an aldoxime to form a nitrile. | Dehydrating agents | Nitrile | wikipedia.org |
| Hydrolysis | Reversion of the oxime back to the original carbonyl compound. | Aqueous acid | Aldehyde or Ketone | wikipedia.org |
These advancements underscore the dynamic nature of research in oxime chemistry, providing synthetic chemists with a more robust and versatile toolkit for molecular construction.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (E)-4-Methylbenzaldehyde oxime, and how is stereochemical purity ensured?
- Methodology : The compound is typically synthesized via condensation of 4-methylbenzaldehyde with hydroxylamine hydrochloride under acidic conditions. The (E)-isomer is favored due to steric and electronic factors. Stereochemical purity is confirmed using NMR: the oxime proton appears as a singlet at δ 8.15 ppm, with distinct aromatic protons (δ 7.50–7.21 ppm) and methyl group (δ 2.39 ppm) .
Q. How can solubility and stability of this compound be optimized for experimental use?
- Methodology : Solubility in organic solvents (e.g., dichloromethane, ethanol) is higher than in water. Stability is maintained by storing the compound at room temperature in airtight containers, avoiding prolonged exposure to light or moisture. Data from thermodynamic calculations (e.g., logP values) can predict partitioning behavior in mixed solvents .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : and NMR (e.g., δ 150.2 ppm for the oxime carbon) confirm structure and purity .
- IR : Stretching frequencies for C=N (1640–1620 cm) and O-H (3200–3400 cm) validate functional groups.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 149 [M+H]) corroborate molecular weight.
Advanced Research Questions
Q. How do radical intermediates influence the reactivity of this compound in cross-coupling reactions?
- Methodology : Radical pathways are critical in N-heterocyclic carbene (NHC)-catalyzed reactions. For example, oxime esters react with aldehydes via single-electron transfer (SET) mechanisms, as evidenced by inhibition studies with TEMPO (a radical scavenger). Optimal yields (e.g., 95% for ketonitrile products) require CsCO as a base and dichloromethane as solvent .
Q. What computational models explain the energy profiles of oxime transfer reactions involving this compound?
- Methodology : Density Functional Theory (DFT) calculations reveal that hydrogen-bonded intermediates (e.g., water-adduct complexes) stabilize transition states. For acetone oxime models, activation barriers for water expulsion determine observable intermediates. These models align with experimental observations of regioselectivity .
Q. How can contradictory data on critical parameters (e.g., melting points or reaction yields) be resolved?
- Methodology :
- Statistical Analysis : Apply Grubbs’ test to identify outliers in replicated measurements.
- Contextual Validation : Compare experimental conditions (e.g., solvent purity, catalyst loading) across studies. For instance, variations in oxime ester acylation yields (28–95%) arise from differences in radical scavenger concentrations .
Q. What strategies improve the efficiency of this compound in multicomponent reactions?
- Methodology :
- Substrate Optimization : Electron-donating groups (e.g., methyl) on the benzaldehyde enhance nucleophilicity.
- Catalyst Design : Cycloheptane-fused thiazolium precatalysts (e.g., C1) increase turnover frequency in acylation reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility and reaction kinetics at 100°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
